Methyl 5-((4-chlorobenzyl)amino)nicotinate
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Overview
Description
Methyl 5-((4-chlorobenzyl)amino)nicotinate: is a chemical compound with the molecular formula C14H13ClN2O2 and a molecular weight of 276.72 g/mol . This compound is a derivative of nicotinic acid and features a chlorobenzyl group attached to the amino group at the 5-position of the nicotinate moiety. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((4-chlorobenzyl)amino)nicotinate typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid and 4-chlorobenzylamine.
Esterification: Nicotinic acid is esterified to form methyl nicotinate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((4-chlorobenzyl)amino)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
Methyl 5-((4-chlorobenzyl)amino)nicotinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of Methyl 5-((4-chlorobenzyl)amino)nicotinate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
Methyl 5-((4-chlorobenzyl)amino)nicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: Lacks the chlorobenzyl group, resulting in different chemical properties and applications.
4-Chlorobenzylamine: Serves as a precursor in the synthesis of this compound and has distinct uses in organic synthesis.
Nicotinic acid derivatives: Various derivatives of nicotinic acid exhibit unique biological activities and chemical reactivities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for diverse research applications.
Biological Activity
Methyl 5-((4-chlorobenzyl)amino)nicotinate is a compound derived from nicotinic acid, notable for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological interactions, and pharmacological properties based on diverse research findings.
Chemical Structure and Synthesis
This compound features a methyl ester group attached to the 5-position of the nicotinic acid structure, along with a 4-chlorobenzylamino substituent. The synthesis typically involves several key reactions, including:
- Esterification of nicotinic acid.
- Oxidation to form pyridine N-oxides.
- Nucleophilic substitution at the ortho-position of pyridine N-oxides.
- Final reaction with sodium and ammonium chloride in ethanol.
This synthetic pathway allows for the production of the compound in moderate yields and highlights its structural complexity, which may contribute to its biological activity.
This compound has been investigated for its role as a potential modulator of glucokinase activity. Glucokinase is an enzyme critical for glucose metabolism, and compounds that influence its activity are of interest for diabetes treatment. Preliminary studies suggest that this compound may enhance glucokinase activity, thereby improving glucose regulation.
Pharmacological Properties
Research indicates that derivatives of nicotinic acid can exhibit various pharmacological effects, including:
- Anti-inflammatory effects
- Antibacterial properties
- Potential roles in metabolic regulation
The presence of the chlorobenzyl group is hypothesized to enhance interactions with biological targets, potentially increasing efficacy compared to other nicotinic acid derivatives.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Methyl 2-((4-chlorophenyl)amino)isonicotinate | Contains a 4-chlorophenyl group at the 2-position | Different position of amino substitution |
Ethyl 6-(5-((4-chlorobenzyl)carbamoyl)pyrimidine | Features a carbamoyl group and pyrimidine structure | Distinct nitrogen-containing heterocycle |
Methyl 6-(4-methoxybenzoyl)-nicotinate | Contains a methoxybenzoyl group at the 6-position | Different functional group leading to varied activity |
This table illustrates that this compound possesses a unique combination of structural elements that may enhance its biological activity compared to other derivatives.
Case Studies and Research Findings
- Glucokinase Modulation : A study indicated that this compound interacts favorably with glucokinase, suggesting therapeutic benefits in glucose regulation. Further research is required to elucidate its precise mechanism of action and specificity towards target proteins.
- Anti-inflammatory Activity : Other studies on related nicotinic acid derivatives have shown promise in reducing inflammation markers, indicating potential applications in treating inflammatory diseases .
- Antibacterial Properties : Preliminary investigations into the antibacterial effects of similar compounds have highlighted their potential use in developing new antimicrobial agents.
Properties
Molecular Formula |
C14H13ClN2O2 |
---|---|
Molecular Weight |
276.72 g/mol |
IUPAC Name |
methyl 5-[(4-chlorophenyl)methylamino]pyridine-3-carboxylate |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-14(18)11-6-13(9-16-8-11)17-7-10-2-4-12(15)5-3-10/h2-6,8-9,17H,7H2,1H3 |
InChI Key |
RCZXVPITFRHVPC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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